molecular formula C16H14FNO4S B2910884 (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1798414-84-2

(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2910884
CAS RN: 1798414-84-2
M. Wt: 335.35
InChI Key: OHGSXMIYQWOMMP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of sulfonyl azetidinone derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Additionally, future directions for research on this compound will be explored.

Mechanism of Action

The mechanism of action of (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its ability to inhibit the activity of aldose reductase. This enzyme is involved in the conversion of glucose to sorbitol, which can lead to the accumulation of sorbitol in tissues and contribute to diabetic complications. By inhibiting this enzyme, (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can help to prevent these complications.
Biochemical and Physiological Effects:
(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been shown to have both biochemical and physiological effects. In addition to its inhibitory effects on aldose reductase, it has also been shown to inhibit the production of pro-inflammatory cytokines. This can help to reduce inflammation in the body and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one for lab experiments is its ability to inhibit aldose reductase. This makes it a useful tool for studying the role of this enzyme in diabetic complications. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. One area of interest is its potential as an anti-inflammatory agent. Further studies could explore its effects on different types of inflammation and its potential for use in the treatment of inflammatory diseases. Additionally, research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity. Finally, studies could investigate its potential for use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves the reaction of 4-fluorobenzenesulfonyl chloride with (E)-3-(furan-2-yl)prop-2-en-1-one in the presence of triethylamine. The resulting product is then treated with sodium azide and copper (I) iodide to form the sulfonyl azide intermediate. This intermediate is then reduced with sodium borohydride to yield the final product.

Scientific Research Applications

(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on the enzyme aldose reductase, which is involved in the development of diabetic complications. Additionally, it has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

(E)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c17-12-3-6-14(7-4-12)23(20,21)15-10-18(11-15)16(19)8-5-13-2-1-9-22-13/h1-9,15H,10-11H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGSXMIYQWOMMP-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

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